2-(1H-pyrrol-1-yl)nicotinonitrile
Overview
Description
2-(1H-pyrrol-1-yl)nicotinonitrile is a heterocyclic compound that features both a pyrrole ring and a nicotinonitrile moiety
Mechanism of Action
Target of Action
The primary targets of 2-(1H-pyrrol-1-yl)nicotinonitrile are microtubules in human cancer cell lines . Microtubules play a crucial role in cell division and are therefore a popular target for anticancer drugs.
Mode of Action
This compound interacts with its targets by inhibiting the assembly of microtubules . This compound binds to the colchicine binding site in the tubulin dimer, which is a part of the microtubule structure . The binding of this compound to the tubulin dimer prevents the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle, which is essential for cell division .
Biochemical Pathways
The inhibition of microtubule assembly disrupts the mitotic spindle’s formation, leading to cell cycle arrest at the G2/M phase . This disruption of the cell cycle leads to apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
The compound’s potency against cancer cell lines suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation. It achieves this by disrupting microtubule assembly, leading to cell cycle arrest and subsequent apoptosis . In particular, one of the synthesized compounds exhibited antitumor activity similar to or higher than crolibulin and combretastatin A-4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)nicotinonitrile typically involves the reaction of pyrrole with nicotinonitrile under specific conditions. One common method is the Dimroth rearrangement, which involves the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This method yields nicotinonitrile derivatives in fair to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrole-2-carboxylic acid derivatives, while reduction could produce pyrrolidine derivatives.
Scientific Research Applications
2-(1H-pyrrol-1-yl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being explored for its potential anticancer and antimicrobial properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2(H)-one derivatives
- Furo[2,3-b]pyridine derivatives
- 3-cyanopyridine derivatives
Uniqueness
2-(1H-pyrrol-1-yl)nicotinonitrile is unique due to its combination of a pyrrole ring and a nicotinonitrile moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-pyrrol-1-ylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZSGPZAZWIPTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270865 | |
Record name | 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866043-26-7 | |
Record name | 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866043-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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